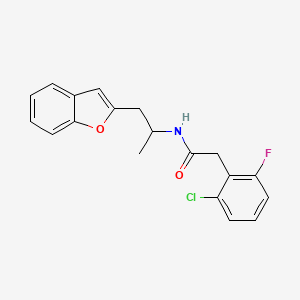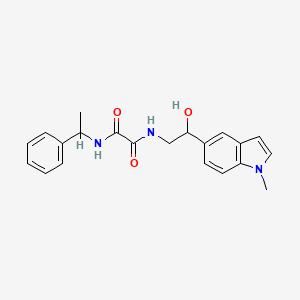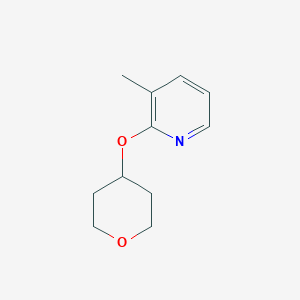
3-Methyl-2-(oxan-4-yloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-2-(oxan-4-yloxy)pyridine” is a complex organic compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound, and it is a bioisostere of benzene with one carbon displaced by a nitrogen atom . The compound also contains a methyl group and an oxan-4-yloxy group attached to the pyridine ring .
Applications De Recherche Scientifique
Physical and Structural Studies
A study focused on the structural analysis of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, a category related to the queried compound, revealing insights into their crystal structures and bonding characteristics. These compounds exhibit distinct crystallographic properties, which are crucial for understanding their behavior in various chemical contexts (Nelson et al., 1988).
Environmental Remediation
Research on the sonochemical degradation of 3-Methyl pyridine (3MP), a compound closely related to the one , demonstrates its hazardous impact on the environment. The study offers novel strategies for the treatment of such toxic compounds, using a combination of sonochemical methods and oxidants, highlighting the potential for remediation of water sources contaminated with nitrogenous organic compounds (Daware & Gogate, 2020).
Synthesis and Analysis Techniques
Another research endeavor delves into the synthesis and spectroscopic analysis of some pyridine derivatives, focusing on their structural features and optical properties. This work underlines the importance of such compounds in the development of new materials and in the understanding of their electronic structures (Cetina et al., 2010).
Catalytic Applications
The catalytic methylation of pyridines, involving compounds like 3-Methyl-2-(oxan-4-yloxy)pyridine, showcases innovative approaches to functionalizing aromatic compounds, which is pivotal in pharmaceutical synthesis and material science. This methodology leverages simple feedstock chemicals, offering a green and efficient route to modify pyridine derivatives (Grozavu et al., 2020).
Photovoltaic and Electronic Applications
In the field of solar energy, pyridine derivatives have been explored for their role in enhancing the performance of dye-sensitized solar cells. The co-sensitization strategy involving pyridine-anchor co-adsorbents significantly improves the efficiency of solar cells, indicating the potential of such compounds in renewable energy technologies (Wei et al., 2015).
Corrosion Inhibition
Pyridine derivatives also exhibit promising applications as corrosion inhibitors for metals. Studies on aryl pyrazolo pyridines have demonstrated their efficacy in protecting copper against corrosion in acidic environments, highlighting their potential in industrial applications to extend the life of metal components and structures (Sudheer & Quraishi, 2015).
Orientations Futures
Pyridine-containing compounds have increasing importance for medicinal application . This has generated concern among researchers in synthesizing a variety of pyridine derivatives . Therefore, it can be expected that future research may focus on the synthesis and study of “3-Methyl-2-(oxan-4-yloxy)pyridine” and similar compounds.
Propriétés
IUPAC Name |
3-methyl-2-(oxan-4-yloxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-3-2-6-12-11(9)14-10-4-7-13-8-5-10/h2-3,6,10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRKUYVTPQSDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2711057.png)
![4-(4-methoxyphenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2711058.png)
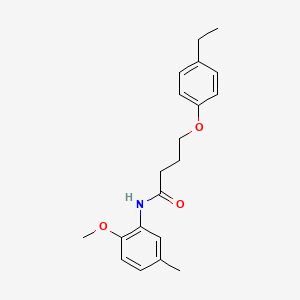
![3-(2-fluorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711060.png)
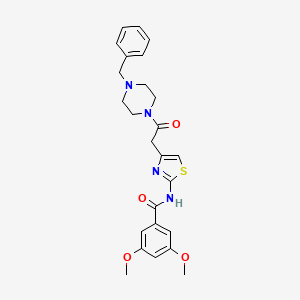
![(3R)-Spiro[1,2-dihydroindene-3,3'-morpholine]](/img/structure/B2711062.png)
![2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2711064.png)


![2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2711071.png)
![2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2711072.png)

